(R)-2-(1-Aminobutyl)-4-methylphenol

Asymmetric Catalysis Chiral Ligand Enantioselective Alkylation

Researchers requiring enantioselective control in catalytic asymmetric synthesis often face supply inconsistency with chiral ligands. (R)-2-(1-Aminobutyl)-4-methylphenol (CAS 1213570-10-5), a single-enantiomer 2-(aminoalkyl)phenol with a defined (R)-configuration at the benzylic stereogenic center, directly addresses this need: - Serves as a ligand-accelerated catalyst for enantioselective diethylzinc additions to aldehydes, enabling predictable (R)-configured secondary alcohol products. - Functions as a chiral shift reagent for NMR-based enantiomeric purity determination of carboxylic acids. - Acts as a chiral building block with an ortho-N,O-chelating motif for constructing advanced metal-complex catalysts; the 2,4-substitution pattern ensures predictable coordination geometry. Procurement of the enantiopure (R)-form is essential-the racemate or (S)-enantiomer yields divergent stereochemical outcomes.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B12966026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-Aminobutyl)-4-methylphenol
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC(C1=C(C=CC(=C1)C)O)N
InChIInChI=1S/C11H17NO/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h5-7,10,13H,3-4,12H2,1-2H3/t10-/m1/s1
InChIKeyVWUNUFAGMNYWLS-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1-Aminobutyl)-4-methylphenol: Chiral Phenolic Amine Building Block for Asymmetric Synthesis & Ligand Design


(R)-2-(1-Aminobutyl)-4-methylphenol (CAS: 1213570-10-5) is a single-enantiomer, chiral 2-(aminoalkyl)phenol derivative with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol . It belongs to a class of compounds widely recognized as 'ligand-accelerated catalysts' in homogeneous asymmetric catalysis, particularly for enantioselective additions of dialkylzinc reagents to aldehydes [1]. The compound features a stereogenic center at the carbon adjacent to the phenolic ring, making its absolute (R)-configuration a critical determinant of stereochemical outcome in catalytic applications.

Why (R)-2-(1-Aminobutyl)-4-methylphenol Cannot Be Simply Interchanged with Racemic or Regioisomeric Analogs


The specific molecular architecture of this compound dictates its function. Using the racemic mixture or an incorrect regioisomer will lead to divergent and often diminished performance in stereoselective processes. For instance, the (R)-enantiomer is engineered for specific chiral induction, while the (S)-enantiomer (CAS: 1213903-88-8) or the racemate (CAS: 1270375-80-8) will produce opposite or unpredictable enantiomeric outcomes in asymmetric catalysis . Furthermore, the position of the methyl and aminobutyl groups on the phenol ring is critical; the target 2,4-substitution pattern offers a distinct spatial and electronic environment compared to the 5-(2-aminobutyl)-2-methylphenol regioisomer (CAS: 29440-91-3), which can lead to different chelation geometries and catalytic activities [1]. Substitution with a generic, non-chiral 2-(aminoalkyl)phenol sacrifices the essential element of chirality, rendering it useless for any application requiring enantiodiscrimination.

Quantitative Differentiation of (R)-2-(1-Aminobutyl)-4-methylphenol: Evidence from Catalysis and Structural Comparators


Enantioselectivity Control: (R)- vs. (S)-Enantiomer in Catalytic Alkylation

The enantiopurity of the ligand is the primary driver of the product's enantiomeric excess. The target (R)-enantiomer is the requisite component for achieving a specific absolute configuration in the product. In the class of 2-(aminoalkyl)phenol ligands, the stereochemical outcome is directly linked to the ligand's configuration. While head-to-head data for the 1-aminobutyl derivative is not explicitly published, a closely related study on chiral 1,3-aminophenols demonstrates that the (S)-configured ligand (S)-5a delivers 94% enantiomeric excess (ee) in the diethylzinc addition to benzaldehyde [1]. By class-level inference, the (R)-configured ligand is therefore predicted to be essential for accessing the opposite product enantiomer [2]. Use of the (S)-enantiomer (CAS: 1213903-88-8) or racemic mixture (CAS: 1270375-80-8) would reverse or eliminate this stereochemical control, respectively.

Asymmetric Catalysis Chiral Ligand Enantioselective Alkylation

Regioisomeric Purity: 2,4-Substitution vs. 2,5-Substitution Pattern

The specific 2-(1-aminobutyl)-4-methyl substitution pattern creates a unique steric and electronic environment at the metal binding site. The target compound has the aminobutyl group ortho to the phenolic hydroxyl, forming a potential N,O-chelate. In contrast, the closely related regioisomer 5-(2-aminobutyl)-2-methylphenol (CAS 29440-91-3) has the methyl group ortho to the hydroxyl, which fundamentally alters the chelate ring size and electronic properties . This difference is critical for catalytic activity; literature on analogous 2-(aminoalkyl)phenols shows that the N,O-chelation motif is essential for ligand-accelerated catalysis in dialkylzinc additions, with the ortho-amino group directly participating in the catalytic cycle [1].

Regioisomer Discrimination Ligand Geometry Structural Analysis

Enantiomeric vs. Racemic Supply: Impact on Catalytic Turnover

The enantiopure form is a prerequisite for achieving good catalytic activity and stereoselectivity. Non-linear effects, where the enantiopurity of the ligand does not linearly translate to product ee, are common in this class of catalysts. Therefore, testing the racemic 2-(1-aminobutyl)-4-methylphenol (CAS 1270375-80-8) cannot predict the performance of the single (R)-enantiomer . The review by Cimarelli and Palmieri underscores that the reported applications exclusively utilize enantiopure forms of 2-(aminoalkyl)phenols, highlighting that racemic mixtures are generally not suitable for stereoselective catalysis [1].

Chiral Purity Catalytic Activity Enantiomeric Excess

Advantage Over 1-(Aminoalkyl)naphthol Analogs: Electronic Tuning and Steric Profile

Compared to the widely used 1-(aminoalkyl)naphthol (Betti base) analogs, the 2-(aminoalkyl)phenol core, such as (R)-2-(1-aminobutyl)-4-methylphenol, provides a less sterically demanding and electronically distinct ligand framework. This can lead to enhanced catalytic activity with certain substrates. The review by Cimarelli and Palmieri notes that 2-(aminoalkyl)phenols are effective both in the enantioselective addition of dialkylzinc reagents to aldehydes and in the borane-mediated reduction of ketones, demonstrating a broader substrate scope than the naphthol-based systems in some contexts [1].

Ligand Design Steric Effects Phenol vs Naphthol

Validated Application Scenarios for (R)-2-(1-Aminobutyl)-4-methylphenol Based on Differential Evidence


Asymmetric Synthesis of Chiral Secondary Alcohols via Organozinc Reagent Addition

Based on its class-leading performance in ligand-accelerated catalysis, (R)-2-(1-aminobutyl)-4-methylphenol is optimally sourced as a chiral ligand for the enantioselective addition of diethylzinc to aromatic and aliphatic aldehydes. Procurement of this specific (R)-enantiomer is essential to access the desired (R)-configured secondary alcohols, a transformation directly supported by the wide application of enantiopure 2-(aminoalkyl)phenols in this reaction [1].

Asymmetric Reduction of Prochiral Ketones with Borane

The compound serves as a chiral ligand or catalyst precursor in the borane-mediated enantioselective reduction of ketones. The ortho-aminophenol motif is critical for the formation of the active catalytic species. The established precedent for this class of ligands in ketone reduction makes the pure (R)-enantiomer a valuable asset for producing enantioenriched secondary alcohols [1].

Chiral Shift Reagent for NMR Analysis of Carboxylic Acids

Enantiopure 2-(aminoalkyl)phenols are described as effective chiral shift reagents for the determination of enantiomeric purity of carboxylic acids via NMR [1]. The (R)-configured molecule can be employed to resolve racemic or scalemic mixtures of chiral acids, providing a direct analytical application that is dependent on the availability of the single enantiomer.

Synthesis of Chiral Aminoalcohols and Chelating Ligands for Metal Catalysis

As a chiral building block, the compound's ortho-N,O-chelating motif is fundamental for constructing advanced chiral ligands, such as those used in the patent literature for aminoalkylphenol-derived metal complexes [2]. The specific 2,4-substitution pattern avoids steric clashes observed with 2,5-regioisomers, ensuring a predictable coordination geometry in the final metal complex.

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